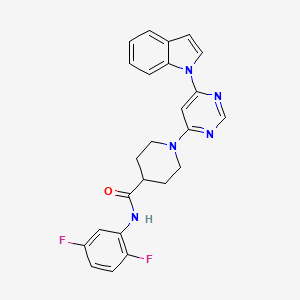
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2,5-difluorophenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2,5-difluorophenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H21F2N5O and its molecular weight is 433.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2,5-difluorophenyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article reviews its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety, a pyrimidine ring, and a piperidine backbone. Its molecular formula is C23H22F2N4O with a molecular weight of approximately 422.45 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C23H22F2N4O |
| Molecular Weight | 422.45 g/mol |
| CAS Number | 1797717-76-0 |
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, the indole-pyrimidine derivatives have been shown to inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal cancer (HT-29) cells. The mechanism often involves the inhibition of key signaling pathways associated with cell growth and survival.
Case Study:
In a study published in ACS Omega, a series of indole-pyrimidine derivatives were synthesized and evaluated for their anticancer activity. The compound exhibited IC50 values in the micromolar range against several cancer cell lines, suggesting potent antiproliferative effects .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. In vitro assays demonstrated that it can inhibit COX-2 activity, a key enzyme in the inflammatory pathway. The IC50 value for COX-2 inhibition was reported to be comparable to established anti-inflammatory drugs like celecoxib .
Research Findings:
A review highlighted that pyrimidine derivatives show promising anti-inflammatory effects, with specific modifications enhancing their potency. The structure–activity relationship (SAR) studies suggest that the presence of difluorophenyl groups may contribute to improved biological activity .
The precise mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in tumorigenesis and inflammation:
- Inhibition of Kinases: Many indole derivatives act by inhibiting kinases that are crucial for cancer cell signaling.
- Modulation of Apoptosis: The compound may induce apoptosis in cancer cells through mitochondrial pathways.
- Anti-inflammatory Pathways: By inhibiting COX enzymes and other inflammatory mediators, the compound can reduce inflammation.
Comparative Analysis with Similar Compounds
To better understand its potential, a comparison with other related compounds can be insightful:
| Compound Name | Activity Type | IC50 Value (μM) |
|---|---|---|
| 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide | Anticancer | 5.0 |
| 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide | Anti-inflammatory | 0.04 |
Eigenschaften
IUPAC Name |
N-(2,5-difluorophenyl)-1-(6-indol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2N5O/c25-18-5-6-19(26)20(13-18)29-24(32)17-7-10-30(11-8-17)22-14-23(28-15-27-22)31-12-9-16-3-1-2-4-21(16)31/h1-6,9,12-15,17H,7-8,10-11H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZILXAZOHPWJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=CC(=C2)F)F)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














